3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester
Overview
Description
3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester: is an organic compound characterized by the presence of a trimethylsilyloxy group attached to a butenoic acid methyl ester. This compound is notable for its utility in organic synthesis, particularly as a reagent or intermediate in various chemical reactions. The trimethylsilyloxy group imparts unique properties to the molecule, such as increased volatility and stability, making it valuable in both laboratory and industrial settings.
Mechanism of Action
Target of Action
It’s known that trimethylsilyl (tms) groups are often used in organic chemistry to protect reactive functional groups during chemical synthesis .
Mode of Action
The compound, also known as “methyl 3-trimethylsilyloxybut-2-enoate”, contains a trimethylsilyl group (TMS), which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The TMS group is characterized by its chemical inertness and large molecular volume, making it useful in a variety of applications .
Chemists often use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a TMS group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester typically involves the reaction of 3-hydroxy-2-butenoic acid methyl ester with a trimethylsilylating agent. Commonly used trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyloxy group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy group.
Scientific Research Applications
Chemistry: 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable reagent in various organic transformations.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and mechanisms
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Comparison with Similar Compounds
3-(Trimethylsilyloxy)-2-butenoic Acid: Similar structure but without the methyl ester group.
3-(Trimethylsilyloxy)-2-butenoic Acid Ethyl Ester: Similar structure with an ethyl ester group instead of a methyl ester.
3-(Trimethylsilyloxy)-2-butenoic Acid Propyl Ester: Similar structure with a propyl ester group.
Uniqueness: 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester is unique due to the presence of the methyl ester group, which can influence its reactivity and solubility. The trimethylsilyloxy group provides stability and increased volatility, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 3-trimethylsilyloxybut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNKCUVOGBTGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266128 | |
Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62269-44-7, 26767-00-0 | |
Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62269-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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